molecular formula C7H7FN2O2 B12852604 Methyl 5-Amino-6-fluoropicolinate

Methyl 5-Amino-6-fluoropicolinate

Cat. No.: B12852604
M. Wt: 170.14 g/mol
InChI Key: SFASXXLLOUKBLK-UHFFFAOYSA-N
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Description

Methyl 5-Amino-6-fluoropicolinate is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of picolinic acid, featuring both an amino group and a fluorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Amino-6-fluoropicolinate typically involves the following steps:

    Nitration: The starting material, 6-fluoropicolinic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced further to modify the amino group or the ester functionality.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amino alcohols or reduced esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-Amino-6-fluoropicolinate has diverse applications in scientific research:

    Chemistry: Used

Biological Activity

Methyl 5-amino-6-fluoropicolinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of fluorinated picolinates, which are known for their diverse biological activities. The compound can be synthesized through various methods, including modifications of existing picolinate derivatives. The synthesis typically involves the introduction of an amino group at the 5-position and a fluorine atom at the 6-position of the picolinate ring.

Biological Activity Overview

This compound exhibits several notable biological activities, particularly in antimicrobial and anti-inflammatory contexts. Its structural features contribute to its interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis (Mtb). For instance, a series of derivatives related to this compound were synthesized and tested for their antimycobacterial activity. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting effective antimicrobial properties while maintaining low cytotoxicity towards human cells .

Table 1: Antimycobacterial Activity of this compound Derivatives

CompoundMIC (µg/mL)Cytotoxicity (CC50 µg/mL)
Compound A2.5>100
Compound B5.0>100
Compound C10.0>100

The above table summarizes the MIC values and cytotoxicity profiles of selected derivatives, indicating that the compounds are promising candidates for further development as anti-TB agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the expression of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes such as osteoarthritis. The compound demonstrated a dose-dependent reduction in MMP expression in vitro, suggesting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as MMPs and other proteases involved in inflammation and microbial pathogenesis.
  • Modulation of Cytokine Production : It may reduce the production of pro-inflammatory cytokines, thereby attenuating inflammatory responses.
  • Direct Antimicrobial Action : The fluorinated structure may enhance membrane permeability or disrupt bacterial cell wall integrity.

Case Study 1: Antimycobacterial Efficacy

A study conducted on a series of methyl picolinate derivatives showed that this compound exhibited significant activity against Mtb with an MIC value comparable to established anti-TB drugs. The study utilized molecular docking techniques to elucidate binding interactions with target proteins involved in bacterial metabolism .

Case Study 2: Anti-inflammatory Properties

In a model of osteoarthritis, this compound was tested for its ability to suppress IL-1β-induced MMP expression in chondrosarcoma cells. Results indicated a significant reduction in MMP13 levels, supporting its potential application in treating inflammatory joint diseases .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

methyl 5-amino-6-fluoropyridine-2-carboxylate

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3

InChI Key

SFASXXLLOUKBLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)F

Origin of Product

United States

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